1,4-Diphthalimido-2-butyne
Description
Contextualization within Butyne and Phthalimide (B116566) Chemistry
To appreciate the chemical significance of 1,4-diphthalimido-2-butyne, it is essential to understand its constituent parts: the butyne chain and the phthalimide moieties. Butyne, an alkyne with the molecular formula C4H6, exists as two isomers: 1-butyne (B89482) and 2-butyne. wikipedia.orgucla.edu The presence of a carbon-carbon triple bond in alkynes makes them highly reactive and valuable in organic synthesis for constructing more complex carbon skeletons. tengerchemical.combyjus.com 2-Butyne, the isomer present in this compound, is an internal alkyne. ucla.edu
Phthalimides, on the other hand, are derivatives of phthalic anhydride (B1165640) and are characterized by the isoindole-1,3-dione structure. rsc.org They are widely recognized for their role in the Gabriel synthesis, a classic method for preparing primary amines. Beyond this, phthalimide derivatives are integral to the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. rsc.orgnih.gov The phthalimide group often serves as a protecting group for amines, and its derivatives have shown a range of biological activities, including anti-inflammatory, antimicrobial, and insecticidal properties. rsc.orgnih.gov
The combination of the butyne and phthalimide functionalities in this compound results in a molecule with distinct chemical properties, making it a valuable precursor in various synthetic endeavors.
Significance as a Versatile Synthetic Intermediate
The primary significance of this compound lies in its role as a versatile synthetic intermediate. The butyne core provides a rigid, linear scaffold that can be further functionalized, while the phthalimide groups offer a reliable method for introducing nitrogen atoms into a target molecule.
A key application of this compound is in the synthesis of diamino compounds. The phthalimide groups can be removed under various conditions, such as hydrazinolysis or acidic/basic hydrolysis, to yield the corresponding primary amines. This makes this compound a precursor to 1,4-diamino-2-butyne (B1213804), a molecule with two primary amine groups positioned at the ends of a four-carbon chain containing a triple bond.
Furthermore, the alkyne functionality of the butyne core can participate in a variety of chemical transformations, including:
Hydrogenation: The triple bond can be fully or partially reduced to a double or single bond, leading to the formation of 1,4-diphthalimido-2-butene or 1,4-diphthalimidobutane, respectively.
Cycloaddition Reactions: The alkyne can react with various dienes or other unsaturated systems to construct cyclic and heterocyclic frameworks.
Coupling Reactions: The presence of the alkyne allows for participation in various metal-catalyzed coupling reactions to form more complex structures.
This multifunctionality allows chemists to utilize this compound as a starting material for the synthesis of a diverse range of compounds, including ligands for coordination chemistry, monomers for polymer synthesis, and precursors for biologically active molecules.
Historical Development and Evolution of Research Trajectories
The synthesis and study of phthalimide derivatives have a long history, dating back to the late 19th century with the development of the Gabriel synthesis. rsc.org The exploration of butyne chemistry has also been a continuous area of research, with the Reppe synthesis, developed in the mid-20th century, providing a method for the industrial production of 1,4-butynediol, a key precursor. wikipedia.orgnih.gov
The synthesis of this compound itself is typically achieved through the reaction of 1,4-dichloro-2-butyne (B41282) or 1,4-dibromo-2-butyne (B1582476) with potassium phthalimide. 1,4-Dichloro-2-butyne can be prepared from 1,4-butynediol by reacting it with thionyl chloride. chemicalbook.com
Early research involving this compound and its analogs often focused on fundamental reactivity studies and its use in the synthesis of simple diamines. For instance, related structures like trans-1,4-diphthalimido-2-methyl-2-butene have been utilized as intermediates in the synthesis of zeatin, a plant growth hormone. tandfonline.com
More recent research trajectories have expanded to explore the use of this compound and similar structures in more advanced applications. These include its incorporation into more complex molecular architectures and its use as a building block for materials with specific electronic or photophysical properties. The inherent rigidity of the butyne unit and the electron-withdrawing nature of the phthalimide groups can influence the properties of larger molecules and polymers derived from it.
The continued interest in this compound is driven by the ongoing need for versatile and well-defined building blocks in organic synthesis to create novel and functional molecules for a wide range of scientific and technological applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
34662-00-5 |
|---|---|
Molecular Formula |
C20H12N2O4 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2-[4-(1,3-dioxoisoindol-2-yl)but-2-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H12N2O4/c23-17-13-7-1-2-8-14(13)18(24)21(17)11-5-6-12-22-19(25)15-9-3-4-10-16(15)20(22)26/h1-4,7-10H,11-12H2 |
InChI Key |
QWUGUVOMIVVVPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,4 Diphthalimido 2 Butyne
Retrosynthetic Analysis of 1,4-Diphthalimido-2-butyne
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. deanfrancispress.comscitepress.org For this compound, the analysis begins by identifying the key functional groups and bonds.
The target molecule possesses two phthalimide (B116566) groups attached to a butyne backbone. The most logical disconnection points are the carbon-nitrogen bonds of the phthalimides. This disconnection reveals a dialkylated phthalimide structure, suggesting a reaction between potassium phthalimide and a suitable 1,4-disubstituted-2-butyne. This leads back to 1,4-dihalo-2-butyne, a common precursor in such syntheses.
Further disconnection of the 1,4-dihalo-2-butyne, for instance, 1,4-dichloro-2-butyne (B41282), points to its precursor, 2-butyne-1,4-diol (B31916). This diol is a well-established industrial chemical. The retrosynthetic pathway can be traced back further from 2-butyne-1,4-diol to its fundamental building blocks: acetylene (B1199291) and formaldehyde (B43269). This systematic deconstruction provides a clear roadmap for the forward synthesis.
Precursor Synthesis Pathways
The efficient synthesis of this compound relies heavily on the successful preparation of its precursors. The following sections detail the synthesis of 2-butyne-1,4-diol and its subsequent conversion to 1,4-dichloro-2-butyne.
Synthesis of 2-Butyne-1,4-diol from Acetylene and Formaldehyde
The industrial production of 2-butyne-1,4-diol is primarily achieved through the reaction of acetylene with formaldehyde. chemcess.comecoinvent.orggoogle.com This process, known as the Reppe synthesis, is a cornerstone of industrial organic chemistry. ecoinvent.org
The Reppe process involves the reaction of acetylene with an aqueous solution of formaldehyde under pressure, catalyzed by copper acetylide. chemcess.comecoinvent.org The reaction is typically carried out at temperatures between 80 and 100°C and pressures of 2 to 6 bar. chemcess.comgoogle.com
The reaction mechanism is understood to proceed via the formation of a copper(I) acetylide complex, which is the active catalytic species. chemcess.commdpi.com The reaction is first-order with respect to formaldehyde and effectively zero-order with respect to acetylene in industrial settings. chemcess.com A key intermediate in this process is propargyl alcohol (2-propyn-1-ol), which largely remains on the catalyst surface. chemcess.com
Optimization of the Reppe process focuses on maximizing the yield and purity of 2-butyne-1,4-diol while ensuring operational safety due to the handling of acetylene under pressure. google.comscribd.com Continuous production in a cascade of reactors is a common industrial practice to control the reaction conditions and minimize the concentration of unreacted formaldehyde in the final product. chemcess.com
The choice of catalyst is crucial for the selectivity and efficiency of the Reppe synthesis. The catalyst typically consists of copper(II) oxide, which is converted in situ to the active copper(I) acetylide, supported on silica. chemcess.com To prevent the formation of undesirable polymeric byproducts known as "cuprenes," inhibitors such as bismuth(III) oxide are often incorporated into the catalyst formulation. chemcess.com
Modern research focuses on developing more robust and selective catalysts. For instance, the use of CuO-Bi2O3-MgO/SiO2 spherical catalysts has shown high selectivity (96.3%) and conversion rates (94.0%) in the ethynylation of formaldehyde. mdpi.com The introduction of magnesium species in various forms (MgO particles, MgO microcrystals, or Si-O-Mg bonds) into CuO/silica catalysts has also been investigated to enhance catalytic performance. mdpi.com
Two primary reactor configurations are employed in the industrial synthesis of 2-butyne-1,4-diol: fixed-bed and fluidized-bed reactors. chemcess.com In a fixed-bed reactor, the formaldehyde solution and gaseous acetylene are passed over a stationary catalyst bed. In a fluidized-bed reactor, the catalyst particles are suspended in the liquid reaction mixture, which can offer improved heat and mass transfer. chemcess.com
Conversion of 2-Butyne-1,4-diol to 1,4-Dichloro-2-butyne
The next critical step in the synthesis of the target molecule is the conversion of 2-butyne-1,4-diol to 1,4-dichloro-2-butyne. This is a halogenation reaction where the hydroxyl groups of the diol are replaced by chlorine atoms.
A common and effective method for this transformation is the use of thionyl chloride (SOCl2). chemicalbook.comgoogle.com The reaction of 2-butyne-1,4-diol with thionyl chloride readily produces 1,4-dichloro-2-butyne. chemicalbook.com
The reaction is typically carried out in the presence of a base, such as pyridine (B92270), or in a solvent like N,N-dimethylformamide. google.com The use of pyridine can lead to yields of around 83%. google.com A German patent describes a process where the reaction is conducted in N,N-dimethylformamide, keeping the temperature between 20 and 30°C, which results in a high yield of 94%. google.com To manage the exothermic nature of the reaction, it is often performed in a diluted medium, such as dichloromethane, and at low temperatures. chemicalbook.com
The mechanism of this reaction generally proceeds through an SN2 pathway, involving the formation of a chlorosulfite intermediate which makes the hydroxyl group a better leaving group. libretexts.org This is then displaced by a chloride ion.
Yield Optimization and Byproduct Minimization
Optimizing the yield of this compound while minimizing the formation of unwanted byproducts is critical for an efficient synthesis. The primary reaction for its formation is a double nucleophilic substitution on a 1,4-dihalo-2-butyne substrate, a variant of the Gabriel synthesis. numberanalytics.commasterorganicchemistry.com Key strategies revolve around controlling the reaction conditions to favor the desired SN2 pathway.
Key Optimization Parameters:
Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are preferred. These solvents are capable of solvating the cation of the phthalimide salt, thereby liberating the phthalimide anion to act as a potent nucleophile without participating in hydrogen bonding that could hinder its reactivity.
Temperature Control: Maintaining an appropriate temperature is crucial. While heating can increase the reaction rate, excessive temperatures may promote side reactions, particularly elimination reactions, which compete with the desired substitution pathway. The optimal temperature is typically in the range of 60–100°C.
Reactant Stoichiometry: Using a slight excess of the phthalimide salt can help drive the reaction to completion, ensuring that both halogen atoms on the butyne substrate are substituted. However, a large excess can complicate purification.
Purity of Reactants: The purity of the starting materials, particularly the 1,4-dihalo-2-butyne, is essential. Impurities from its own synthesis can lead to a range of side products.
Byproduct Minimization: The main byproducts in this synthesis are the mono-substituted intermediate, 1-halo-4-phthalimido-2-butyne, and products resulting from elimination reactions.
Mono-substituted Intermediate: Incomplete reaction leads to the presence of the mono-substituted product. This can be minimized by increasing the reaction time, adjusting the temperature, or using a slight excess of the nucleophile to ensure the second substitution occurs.
Elimination Products: Although less common with primary substrates like 1,4-dihalo-2-butyne, elimination can occur, especially with a sterically hindered or strongly basic nucleophile. The use of the phthalimide anion, which is a good nucleophile but not an exceptionally strong base, helps to suppress this side reaction. organicchemistrytutor.com
The following table summarizes key strategies for optimizing the synthesis:
Table 1: Yield Optimization and Byproduct Minimization Strategies
| Parameter | Strategy | Rationale |
|---|---|---|
| Solvent | Use polar aprotic solvents (e.g., DMF, acetonitrile). | Enhances nucleophilicity of the phthalimide anion without interfering in the reaction. |
| Temperature | Maintain moderate heat (e.g., 60-100°C). | Increases reaction rate while minimizing the risk of elimination side reactions. |
| Stoichiometry | Use a slight excess of potassium phthalimide. | Drives the reaction towards the di-substituted product. |
| Reaction Time | Monitor reaction progress (e.g., by TLC) to ensure completion. | Prevents isolation of the mono-substituted intermediate. |
| Nucleophile | Utilize potassium phthalimide. | Provides a non-basic, effective nucleophile that disfavors elimination. organicchemistrytutor.com |
Phthalimidation Reactions for this compound Formation
The core of the synthesis for this compound is the phthalimidation reaction, which involves the formation of a carbon-nitrogen bond between the butyne backbone and the phthalimide moiety. scribd.com This is typically achieved through the Gabriel synthesis, a reliable method for forming primary amines from alkyl halides. prutor.aiacs.org
Nucleophilic Substitution of Halogenated Butynes with Phthalimide Derivatives
The most common route to this compound involves the reaction of a 1,4-dihalo-2-butyne, such as 1,4-dichloro-2-butyne or 1,4-dibromo-2-butyne (B1582476), with a phthalimide salt, typically potassium phthalimide. nih.govchemimpex.com This transformation proceeds via a double SN2 (bimolecular nucleophilic substitution) mechanism. numberanalytics.comjk-sci.com
The reaction begins with the preparation of the phthalimide anion, usually by treating phthalimide with a base like potassium hydroxide (B78521) (KOH). youtube.com This anion is a potent nucleophile due to the resonance stabilization provided by the two adjacent carbonyl groups. masterorganicchemistry.com
In the SN2 mechanism, the phthalimide anion performs a backside attack on one of the electrophilic carbon atoms bonded to a halogen. youtube.com This concerted, single-step process involves the simultaneous formation of the new C-N bond and the breaking of the C-X (halogen) bond, leading to an inversion of configuration at the carbon center. ucsd.edu After the first substitution, the resulting 1-halo-4-phthalimido-2-butyne intermediate undergoes a second SN2 reaction with another phthalimide anion to yield the final di-substituted product. byjus.com
The precursor, 1,4-dichloro-2-butyne, can be synthesized from 2-butyne-1,4-diol by reacting it with thionyl chloride. chemicalbook.comwikipedia.org The reactivity of the alkyl halide is a key factor, with the reaction rate following the order I > Br > Cl for the leaving group. byjus.com
Phase-Transfer Catalysis in Phthalimidation Processes
Phase-transfer catalysis (PTC) is a powerful technique that can significantly enhance the rate and yield of the phthalimidation reaction, especially when dealing with reactants in different phases. tandfonline.commdpi.com In the synthesis of this compound, the phthalimide salt (e.g., potassium phthalimide) is a solid, while the halogenated butyne substrate is typically dissolved in a nonpolar organic solvent. tandfonline.com
The role of the phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt like tetrahexylammonium (B1222370) bromide, is to facilitate the transfer of the phthalimide anion from the solid or an aqueous phase into the organic phase. tandfonline.comresearchgate.net The lipophilic cation of the catalyst pairs with the phthalimide anion, forming a lipophilic ion pair that is soluble in the organic solvent. This "activated" nucleophile can then readily react with the substrate. tandfonline.com
This method offers several advantages:
Milder Reaction Conditions: PTC allows the reaction to proceed at lower temperatures and with less vigorous agitation. tandfonline.com
Increased Reaction Rates: By bringing the reactants together in a homogeneous phase, the reaction rate is substantially increased. tandfonline.com
Improved Yields: Higher conversions and yields are often achieved. tandfonline.com
Solvent Flexibility: It allows for the use of cheaper and less polar solvents.
The catalytic cycle continues as the catalyst cation, now paired with the halide leaving group, returns to the interface to pick up another phthalimide anion.
Reaction Kinetics and Thermodynamic Considerations
Reaction Kinetics: The synthesis of this compound via the reaction of a 1,4-dihalo-2-butyne with potassium phthalimide is a classic SN2 reaction. jk-sci.comyoutube.com As such, the reaction kinetics are typically bimolecular, meaning the rate is dependent on the concentration of both the substrate (halogenated butyne) and the nucleophile (phthalimide anion). ucsd.edu
Rate = k[R-X][Nu⁻]
The rate of this reaction is influenced by several factors:
Nature of the Substrate: The reaction is fastest with primary halides, such as 1,4-dihalo-2-butynes, due to minimal steric hindrance at the reaction center. byjus.com
Strength of the Nucleophile: The phthalimide anion is a strong nucleophile, which favors the SN2 mechanism.
Leaving Group Ability: The reaction rate is highly dependent on the ability of the leaving group to depart. Weaker bases are better leaving groups, so the reactivity order is R-I > R-Br > R-Cl. byjus.com
Solvent: Polar aprotic solvents increase the rate by solvating the counter-ion of the nucleophile, leaving the "naked" anion more reactive.
Studies on similar N-alkylation reactions of potassium phthalimide have confirmed that the process follows pseudo-first-order kinetics when one reactant is in large excess. tandfonline.com The rate constant can be significantly enhanced by factors like the choice of catalyst in PTC or the application of ultrasound. tandfonline.com
Table 2: Factors Influencing Reaction Kinetics
| Factor | Effect on SN2 Rate | Explanation |
|---|---|---|
| Substrate | Primary > Secondary >> Tertiary | Decreased steric hindrance allows for easier backside attack by the nucleophile. byjus.com |
| Nucleophile | Higher concentration increases rate. | The rate is directly proportional to the nucleophile concentration. ucsd.edu |
| Leaving Group | I > Br > Cl > F | Weaker bases are more stable as anions and are therefore better leaving groups. byjus.com |
| Solvent | Polar aprotic > Polar protic > Nonpolar | Polar aprotic solvents stabilize the cation but not the nucleophile, increasing its reactivity. |
Chemical Reactivity and Mechanistic Investigations of 1,4 Diphthalimido 2 Butyne and Its Derivatives
Reactivity of the Butyne Moiety
The chemical behavior of 1,4-diphthalimido-2-butyne is largely dictated by the reactivity of its central alkyne functional group. The carbon-carbon triple bond serves as a region of high electron density, making it susceptible to a variety of addition and cyclization reactions. The presence of two flanking phthalimide (B116566) groups, which are known to be electron-withdrawing, significantly influences the electronic properties and, consequently, the reactivity of the butyne moiety.
The triple bond of this compound can undergo addition reactions, allowing for its conversion into alkene or alkane derivatives. smolecule.com These transformations are fundamental in synthetic organic chemistry for modifying the carbon skeleton.
Electrophilic addition reactions to alkynes, like the one present in this compound, are initiated by the attack of an electrophile on the electron-rich π-bonds. firsthope.co.in The mechanism typically proceeds through the formation of a vinyl carbocation intermediate, which is less stable than a corresponding alkyl carbocation, potentially slowing down the reaction rate compared to alkenes. chemistrysteps.com The subsequent attack of a nucleophile on the carbocation yields the final addition product. chemistrysteps.com
The reactivity of the alkyne in this compound is modulated by the electronic effects of the phthalimide substituents. Phthalimide groups are electron-withdrawing, which decreases the nucleophilicity and electron density of the alkyne's triple bond. firsthope.co.in This deactivation makes electrophilic additions to this compound less facile compared to additions to electron-rich or simple alkyl-substituted alkynes. For internal alkynes like this compound, regioselectivity is not a factor in symmetric electrophilic additions. chemistrysteps.com
The alkyne bond in this compound can be partially or fully reduced through catalytic hydrogenation. smolecule.com This process is highly dependent on the choice of catalyst and reaction conditions, allowing for selective formation of either the corresponding alkene or alkane. libretexts.org
Hydrogenation can be halted at the alkene stage to produce (Z)-1,4-diphthalimido-2-butene. This is typically achieved using a "poisoned" or deactivated catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline). libretexts.org The quinoline (B57606) component of the catalyst prevents the complete hydrogenation of the alkyne to an alkane. libretexts.org
Complete hydrogenation to the corresponding alkane, 1,4-diphthalimido-butane, occurs with more active catalysts like platinum, palladium on carbon (Pd/C), or Raney nickel. libretexts.org The reaction proceeds sequentially, first reducing the alkyne to an alkene, which is then further reduced to the alkane. researchgate.net Studies on the analogous compound, 2-butyne-1,4-diol (B31916), show that the hydrogenation of the alkyne to the alkene is often faster than the subsequent hydrogenation of the alkene to the alkane. researchgate.net
| Catalyst System | Primary Product | Stereochemistry | Reference |
|---|---|---|---|
| H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | (Z)-1,4-Diphthalimido-2-butene | Syn-addition (cis-alkene) | libretexts.org |
| H₂, Platinum (Pt) or Palladium on Carbon (Pd/C) or Raney Nickel (Raney-Ni) | 1,4-Diphthalimido-butane | Not applicable (alkane) | libretexts.org |
| Na, NH₃ (liquid) | (E)-1,4-Diphthalimido-2-butene | Anti-addition (trans-alkene) | libretexts.org |
With the addition of a second equivalent of the halogen, a tetrahaloalkane can be formed. masterorganicchemistry.com Research on the bromination of the related compound 2-butyne-1,4-diol confirms the formation of products such as 2,3-dibromo-2-butene-1,4-diol and 2,2,3,3-tetrabromobutane-1,4-diol, depending on the reaction conditions and stoichiometry of bromine used. google.com
| Reagent (Molar Equivalents) | Predicted Product | Reference |
|---|---|---|
| Br₂ (1 eq.) | (E)-2,3-Dibromo-1,4-diphthalimido-2-butene | masterorganicchemistry.com |
| Br₂ (2 eq.) | 2,2,3,3-Tetrabromo-1,4-diphthalimido-butane | masterorganicchemistry.comgoogle.com |
| Cl₂ (1 eq.) | (E)-2,3-Dichloro-1,4-diphthalimido-2-butene | masterorganicchemistry.com |
| Cl₂ (2 eq.) | 2,2,3,3-Tetrachloro-1,4-diphthalimido-butane | masterorganicchemistry.com |
The alkyne functionality in this compound serves as a versatile component in the construction of cyclic molecules. The electron-deficient nature of the alkyne in this compound allows it to participate in various cyclization reactions, including [4+2] cycloadditions. smolecule.com The efficiency of these reactions can often be enhanced through catalysis. For instance, transition metal catalysts like tungsten complexes can activate the alkyne via π-backbonding, thereby lowering the energy barrier for the reaction. smolecule.com
Furthermore, analogous butyne derivatives have been shown to undergo metal-mediated cyclizations. For example, 1-aryloxy-4-arylthio-2-butyne derivatives undergo selective cyclization on the oxygen side in the presence of mercury(II) salts to form six-membered chromene derivatives. beilstein-journals.org This highlights the potential for intramolecular cyclization of this compound derivatives, provided that appropriate nucleophilic groups are present on the phthalimide rings to attack the activated alkyne. Cascade cyclization reactions represent another powerful strategy for synthesizing complex polycyclic structures from relatively simple precursors. bohrium.com
The azide-alkyne Huisgen cycloaddition is a powerful 1,3-dipolar cycloaddition reaction that forms a 1,2,3-triazole ring from an azide (B81097) and an alkyne. wikipedia.org This reaction, particularly its catalyzed versions, is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.org
The thermal, uncatalyzed Huisgen cycloaddition can be performed with internal alkynes like this compound. wikipedia.org However, these reactions often require elevated temperatures and can produce a mixture of regioisomers if the alkyne is unsymmetrical. wikipedia.orgorganic-chemistry.org
More prevalent are the catalyzed versions of the reaction:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the most prominent click reaction. It is extremely efficient and highly regioselective, typically yielding the 1,4-disubstituted 1,2,3-triazole isomer when a terminal alkyne is used. wikipedia.orgnih.gov The reaction proceeds under mild conditions, often in aqueous solvents. organic-chemistry.orgrsc.org While most common with terminal alkynes, reactions with internal alkynes are also possible, although they can be more sluggish. The electron-withdrawing phthalimide groups in this compound make the alkyne electron-deficient, which can influence its reactivity in CuAAC. nih.gov
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : In contrast to the copper-catalyzed reaction, the ruthenium-catalyzed version typically affords the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.org This complementary regioselectivity provides an alternative synthetic route to different triazole isomers.
| Reaction Type | Catalyst | Typical Product with Unsymmetrical Alkyne | Key Features | Reference |
|---|---|---|---|---|
| Thermal Huisgen Cycloaddition | None (Heat) | Mixture of 1,4- and 1,5-regioisomers | Requires elevated temperatures; lacks regioselectivity. | wikipedia.orgorganic-chemistry.org |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) source | 1,4-regioisomer (with terminal alkynes) | High efficiency, mild conditions, excellent regioselectivity. | wikipedia.orgnih.gov |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ru complex | 1,5-regioisomer | Complementary regioselectivity to CuAAC. | organic-chemistry.org |
Role in Azide–Alkyne Cycloaddition (Click Chemistry)
Copper(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) with this compound Analogs
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, regioselectivity, and broad functional group tolerance. organic-chemistry.org This reaction typically involves a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov The use of internal alkynes, such as analogs of this compound, is less common but offers a pathway to more complex, fully substituted triazoles.
The hallmark of the CuAAC reaction is its exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which generally produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov The catalytic cycle, involving copper(I) acetylide intermediates, directs the azide to react at a specific carbon of the alkyne, ensuring the formation of the 1,4-isomer. nih.gov This high degree of control is a significant advantage in the synthesis of complex molecules where specific substitution patterns are crucial. nih.govthieme-connect.de
While the classic CuAAC involves terminal alkynes, modifications using internal alkynes like 1-iodoalkynes have been developed. These reactions also proceed with high regioselectivity to produce 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov The reaction of an azide with an internal alkyne analog of this compound, catalyzed by copper, would be expected to follow a similar regioselective pathway, leading to a highly substituted triazole ring.
Table 1: Comparison of Catalyzed vs. Uncatalyzed Azide-Alkyne Cycloaddition
| Feature | Copper(I)-Catalyzed (CuAAC) | Thermal Huisgen Cycloaddition |
| Regioselectivity | Exclusively 1,4-disubstituted triazoles nih.govmdpi.com | Mixture of 1,4- and 1,5-disubstituted triazoles organic-chemistry.orgnih.gov |
| Reaction Conditions | Mild (often room temperature) organic-chemistry.orgbeilstein-journals.org | Elevated temperatures organic-chemistry.orgnih.gov |
| Rate | Significantly accelerated (up to 10⁷-fold) beilstein-journals.org | Slow beilstein-journals.org |
| Substrate Scope | Primarily terminal alkynes, some internal alkynes nih.govnih.gov | Both terminal and internal alkynes |
The mechanism of the CuAAC reaction is intricate, involving copper(I) acetylide species that can exist as mono- or polynuclear complexes. beilstein-journals.org The catalytic cycle is generally understood to proceed through the formation of a copper(I) acetylide, which then reacts with the azide. The presence of ligands is crucial for stabilizing the catalytically active Cu(I) oxidation state and influencing the reaction rate and efficiency. beilstein-journals.orgscispace.com
Various ligands have been employed in CuAAC reactions, including nitrogen-based ligands like amines and triazoles, as well as phosphines. thieme-connect.debeilstein-journals.orgscispace.com These ligands can prevent the disproportionation of Cu(I) to Cu(0) and Cu(II) and can also accelerate the catalytic turnover. scispace.comresearchgate.net For instance, the use of a tris(triazolyl)amine ligand (TBTA) can protect the Cu(I) catalyst from oxidation. nih.gov The choice of ligand can significantly impact the reaction's success, especially with challenging substrates like internal alkynes. nih.gov Some studies have shown that N-heterocyclic carbene (NHC) ligands are also highly effective in promoting CuAAC reactions. beilstein-journals.org
The catalytic cycle can be influenced by the nature of both the alkyne and the azide. For example, chelating azides have been shown to exhibit enhanced reactivity. mdpi.com In the context of this compound analogs, the sterically demanding phthalimido groups and the internal nature of the alkyne would likely necessitate careful selection of the ligand and catalyst system to achieve efficient cycloaddition.
CuAAC reactions are known for their compatibility with a wide range of solvents, including protic and aprotic media, and even water. organic-chemistry.orgnih.gov The reaction is often performed in solvent mixtures such as t-BuOH/H₂O or under neat conditions. mdpi.combeilstein-journals.org The choice of solvent can influence the reaction rate and the solubility of the reactants and catalyst. mdpi.com For example, rate acceleration has been observed in water, which is attributed to the favorable thermodynamics of Cu(I) coordination to the alkyne in an aqueous environment. organic-chemistry.org
Reaction conditions are generally mild, often proceeding at room temperature, which contributes to the reaction's broad functional group tolerance. organic-chemistry.orgbeilstein-journals.org However, for less reactive substrates, such as some internal alkynes, heating may be necessary. core.ac.uk The pH of the reaction medium can also be a factor, with the reaction proceeding well over a broad pH range of 4 to 12. organic-chemistry.org The use of additives, such as a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ from Cu(II) salts, is a common practice that simplifies the experimental setup. organic-chemistry.orgbeilstein-journals.org
Table 2: Common Solvents and Additives for CuAAC Reactions
| Solvent/Additive | Purpose |
| t-BuOH/H₂O | Common solvent mixture for good solubility of organic and inorganic reagents beilstein-journals.org |
| Water | Can accelerate the reaction rate organic-chemistry.org |
| Glycerol, Deep Eutectic Solvents | Sustainable solvent alternatives mdpi.com |
| Sodium Ascorbate | In situ reduction of Cu(II) to the active Cu(I) catalyst organic-chemistry.orgbeilstein-journals.org |
| Amine bases (e.g., DIPEA) | Can act as a ligand and base to promote the reaction organic-chemistry.orgresearchgate.net |
| Ligands (e.g., TBTA, NHCs) | Stabilize Cu(I) and enhance catalytic activity nih.govbeilstein-journals.org |
Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) with Alkyne Derivatives
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a metal catalyst. magtech.com.cn The driving force for this reaction is the high ring strain of a cyclic alkyne, such as a cyclooctyne (B158145) derivative. magtech.com.cn This inherent reactivity allows the reaction to occur under physiological conditions, making it invaluable for labeling biomolecules in living systems. nih.govrsc.org
The reaction involves an azide and a strained alkyne, leading to the formation of a triazole product. iris-biotech.de The reactivity of the cycloalkyne is a key factor, with various derivatives such as difluorinated cyclooctynes (DIFO) and bicyclo[6.1.0]nonyne (BCN) being developed to enhance reaction rates. magtech.com.cnnih.gov While this compound itself is not a strained alkyne, derivatives incorporating a strained cyclic alkyne moiety could potentially undergo SPAAC. The phthalimido groups would serve as protecting groups for amine functionalities within a larger, more complex molecule designed for bioorthogonal conjugation.
Ruthenium-Catalyzed Azide–Alkyne Cycloaddition and Regioselectivity
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to CuAAC, yielding the opposite regioisomer. organic-chemistry.orgnih.gov This reaction selectively produces 1,5-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.gov A significant advantage of RuAAC is its ability to effectively catalyze the cycloaddition of internal alkynes, leading to fully substituted 1,2,3-triazoles. core.ac.ukorganic-chemistry.orgnih.gov
The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed through the formation of a six-membered ruthenacycle intermediate via oxidative coupling of the azide and alkyne. organic-chemistry.orgnih.gov This is followed by reductive elimination to form the triazole product. organic-chemistry.org The regioselectivity is controlled during the oxidative coupling step. researchgate.net
Catalysts for RuAAC are typically ruthenium(II) complexes, with [CpRuCl] complexes such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD) being particularly effective. organic-chemistry.orgnih.gov These catalysts can function under relatively mild conditions and tolerate a variety of functional groups. core.ac.uk The reaction is often carried out in non-protic solvents like benzene, toluene, or THF. core.ac.uk Given the ability of RuAAC to engage internal alkynes, it represents a viable method for the cycloaddition of this compound analogs to form 1,4,5-trisubstituted triazoles with a defined regiochemistry that is complementary to the products of other cycloaddition methods.
Table 3: Comparison of CuAAC and RuAAC
| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product Regioisomer | 1,4-disubstituted triazoles nih.gov | 1,5-disubstituted triazoles organic-chemistry.orgnih.gov |
| Internal Alkynes | Limited reactivity, special substrates required nih.gov | Generally reactive, yields fully substituted triazoles organic-chemistry.orgnih.gov |
| Catalyst | Copper(I) species nih.gov | Ruthenium(II) complexes (e.g., [Cp*RuCl]) nih.gov |
| Mechanism | Involves copper acetylide intermediate nih.gov | Involves ruthenacycle intermediate nih.gov |
Transformations of the Phthalimido Protecting Groups
The phthalimido group is a common and robust protecting group for primary amines. organic-chemistry.org Its removal is a key step in many synthetic sequences to unmask the amine functionality for further reactions. Several methods exist for the deprotection of phthalimides.
The most traditional method is hydrazinolysis, which involves heating the phthalimide with hydrazine (B178648) (N₂H₄) in a solvent like ethanol. rsc.org This reaction proceeds to form the deprotected primary amine and phthalhydrazide (B32825), which often precipitates from the reaction mixture, simplifying purification.
An alternative method for cleaving the phthalimido group involves treatment with sodium borohydride (B1222165) (NaBH₄) in an alcohol, followed by an acidic workup. organic-chemistry.org This two-stage, one-flask procedure can provide the primary amine in good yield and is particularly useful when other functional groups in the molecule might be sensitive to hydrazine. organic-chemistry.org
Hydrolytic Deprotection to Diamine Precursors
This compound is a key intermediate that serves as a protected precursor to 1,4-diamino-2-butyne (B1213804). The phthalimido groups act as effective protecting moieties for the primary amine functionalities, preventing their reaction in preceding synthetic steps. The liberation of the diamine is accomplished through a deprotection reaction, most commonly a hydrolytic cleavage process. This transformation is a critical step in synthetic pathways where 1,4-diamino-2-butyne is a target molecule or a building block for more complex structures, such as bioactive molecules and ligands. nih.govresearchgate.net
The most prevalent method for the cleavage of the N-C bonds in N-substituted phthalimides like this compound is hydrazinolysis, often referred to as the Ing-Manske procedure. chemeurope.comcdnsciencepub.com This reaction is a variation of the Gabriel synthesis, a well-established method for preparing primary amines. masterorganicchemistry.combyjus.com The process typically involves treating the diphthalimido compound with hydrazine hydrate (B1144303) (NH₂NH₂) in a suitable solvent, such as methanol (B129727) or ethanol, at room temperature or under reflux. nih.gov The reaction yields the desired 1,4-diamino-2-butyne and a stable, often poorly soluble, phthalhydrazide byproduct, which can be conveniently separated from the reaction mixture by filtration. libretexts.org
The following table summarizes common reagents and general conditions used for the deprotection of N-substituted phthalimides, which are applicable to this compound.
| Reagent | Typical Conditions | Byproduct | Reference |
|---|---|---|---|
| Hydrazine Hydrate (NH₂NH₂·H₂O) | Methanol or Ethanol, Room Temperature to Reflux | Phthalhydrazide | masterorganicchemistry.comnih.gov |
| Aqueous Acid (e.g., HCl, H₂SO₄) | Heating under reflux, often for extended periods | Phthalic Acid | google.com |
| Aqueous Base (e.g., NaOH, KOH) | Heating, may require subsequent acidification | Phthalic Acid Salt | byjus.com |
| Alkanolamines (e.g., Monoethanolamine) | Heating (60-100 °C) | N-(2-hydroxyethyl)phthalamide | google.com |
| Aqueous Methylamine (CH₃NH₂) | Room Temperature | N,N'-Dimethylphthalamide | cdnsciencepub.com |
Mechanistic Studies of Phthalimido Group Cleavage
The mechanism of phthalimido group cleavage has been the subject of numerous studies, with the hydrazinolysis pathway being particularly well-characterized. The reaction proceeds via a two-step nucleophilic acyl substitution process. libretexts.org
Mechanism of Hydrazinolysis:
Initial Nucleophilic Attack: The reaction initiates with one of the amino groups of the hydrazine molecule acting as a nucleophile and attacking one of the electrophilic carbonyl carbons of the phthalimido group. This leads to the cleavage of one of the amide bonds and the formation of a ring-opened intermediate. byjus.comlibretexts.org
Intramolecular Cyclization and Amine Liberation: The intermediate possesses a terminal hydrazinyl group and a phthalamido group. The free amino group of the hydrazinyl moiety then performs an intramolecular nucleophilic attack on the second carbonyl carbon. libretexts.org This second attack results in the formation of a highly stable, six-membered phthalhydrazide ring and the liberation of the primary amine. masterorganicchemistry.comlibretexts.org The formation of this stable heterocyclic byproduct is a significant thermodynamic driving force for the reaction.
Kinetic investigations into the cleavage of related N-substituted phthalimides have provided further mechanistic insights. For example, a study on the aqueous cleavage of N-(2-methoxyphenyl)phthalimide and N-(2-hydroxyphenyl)phthalimide catalyzed by N-methylmorpholine indicated the formation of a monocationic N,N'-disubstituted phthalamide (B166641) intermediate. nih.gov The cleavage of this intermediate was found to proceed via reactions with water and hydroxide (B78521) ions. nih.gov
The table below presents kinetic data from the study on the cleavage of a monocationic amide (Ctam) intermediate, formed from the reaction of N-methylmorpholine with N-(2-methoxyphenyl)phthalimide, highlighting the rate constants for its subsequent hydrolysis. nih.gov
| Reactant with Intermediate (Ctam) | Rate Constant | Reference |
|---|---|---|
| Water (H₂O) | 4.60 x 10⁻⁵ s⁻¹ (Pseudo-first-order) | nih.gov |
| Hydroxide (HO⁻) | 47.9 M⁻¹ s⁻¹ | nih.gov |
These mechanistic studies underscore that the cleavage of the phthalimido group is a well-defined process, with hydrazinolysis being a particularly efficient method due to the formation of a stable byproduct. The understanding of these reaction mechanisms allows for the optimization of conditions for the synthesis of 1,4-diamino-2-butyne and its derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. Due to the symmetry of 1,4-Diphthalimido-2-butyne, a simplified spectrum is anticipated.
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, two distinct sets of proton signals are expected.
The protons on the two equivalent phthalimide (B116566) groups would appear as a complex multiplet in the aromatic region, typically between 7.7 and 8.0 ppm. These eight aromatic protons are chemically equivalent in pairs due to the molecule's symmetry. The methylene (B1212753) protons (CH₂) adjacent to the nitrogen atoms are also chemically equivalent. Their signal would appear as a singlet further upfield, with a chemical shift influenced by the electronegative nitrogen and the deshielding effect of the alkyne group.
| Predicted ¹H NMR Data for this compound | |
| Functional Group | Predicted Chemical Shift (ppm) |
| Aromatic Protons (AA'BB' system) | ~ 7.7 - 8.0 |
| Methylene Protons (-N-CH₂) | ~ 4.5 |
Note: Predicted values are based on typical chemical shifts for similar functional groups. The solvent used for analysis can influence these values.
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. libretexts.org Given the molecule's symmetry, only five distinct carbon signals are expected.
Carbonyl Carbons (C=O): The two pairs of equivalent carbonyl carbons in the phthalimide groups would produce a single signal in the downfield region, typically around 167 ppm. libretexts.org
Aromatic Carbons: The phthalimide rings contain two types of quaternary carbons and two types of carbons bonded to hydrogen (CH). This would result in three signals for the eight aromatic carbons.
Alkynyl Carbons (-C≡C-): The two equivalent carbons of the central alkyne bond would yield one signal, expected around 80 ppm.
Methylene Carbons (-CH₂-): The two equivalent methylene carbons would give a single signal, shifted downfield due to the adjacent nitrogen.
A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be used to differentiate between CH, CH₂, and CH₃ groups. libretexts.org For this molecule, a DEPT-135 experiment would show the aromatic CH carbons as positive signals and the methylene (CH₂) carbons as negative signals, while the quaternary carbonyl, aromatic, and alkynyl carbons would be absent.
| Predicted ¹³C NMR and DEPT-135 Data for this compound | ||
| Carbon Type | Predicted Chemical Shift (ppm) | DEPT-135 Signal |
| Carbonyl (C=O) | ~ 167 | Absent |
| Aromatic (Quaternary) | ~ 132 | Absent |
| Aromatic (CH) | ~ 134 | Positive |
| Aromatic (CH) | ~ 123 | Positive |
| Alkynyl (-C≡C-) | ~ 80 | Absent |
| Methylene (-N-CH₂-) | ~ 28 | Negative |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary.
Two-dimensional NMR techniques provide correlation data that helps in assigning the signals from ¹H and ¹³C spectra. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly useful as it maps correlations between protons and the carbon atoms to which they are directly bonded. columbia.edumagritek.com
In an HSQC spectrum of this compound, cross-peaks would appear, connecting:
The signal for the methylene protons (~4.5 ppm) to the signal for the methylene carbons (~28 ppm).
The signals for the aromatic protons (~7.7-8.0 ppm) to their corresponding aromatic carbon signals (~123 and ~134 ppm).
This technique would unequivocally confirm the assignments made from the 1D NMR spectra. magritek.com
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule's functional groups.
FTIR spectroscopy is excellent for identifying characteristic functional groups. The spectrum of this compound would be dominated by the strong absorptions of the phthalimide groups. Key expected absorption bands include:
C=O Stretching: Strong, sharp bands characteristic of the imide carbonyl groups, typically appearing around 1775 cm⁻¹ (asymmetric stretch) and 1715 cm⁻¹ (symmetric stretch).
Aromatic C=C Stretching: Multiple bands of medium intensity in the 1600-1450 cm⁻¹ region.
C-N Stretching: A band in the 1300-1200 cm⁻¹ region.
C≡C Stretching: A weak absorption band for the alkyne triple bond is expected around 2260-2100 cm⁻¹. Due to the symmetrical nature of the molecule, this peak may be very weak or absent in the IR spectrum.
| Predicted FTIR Data for this compound | |
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Alkyne C≡C Stretch | 2260 - 2100 (Weak or absent) |
| Carbonyl C=O Stretch (asymm/symm) | ~1775 / ~1715 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Imide C-N Stretch | 1300 - 1200 |
Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar, symmetric bonds. americanpharmaceuticalreview.comspectroscopyonline.com For this compound, the most significant feature in the Raman spectrum would be the stretching vibration of the central, symmetrically substituted alkyne C≡C bond. This bond, which produces a weak or absent signal in the FTIR spectrum, would be expected to give a strong, sharp signal in the Raman spectrum in the 2260-2190 cm⁻¹ region. The symmetric vibrations of the aromatic rings would also be Raman active. This makes Raman spectroscopy an essential tool for confirming the presence of the butyne linker in the molecule's core structure.
Mass Spectrometry (MS) and High-Resolution Techniques
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. gcms.cz For this compound (C₂₀H₁₂N₂O₄), the predicted monoisotopic mass is 344.0797 Da. uni.lu HRMS analysis allows for the precise mass measurement of the molecular ion, which can confirm this elemental formula and distinguish it from other compounds with the same nominal mass.
The structure of this compound contains several key features that would influence its fragmentation: two phthalimide groups, a central butyne linker, and benzylic-like C-N bonds. Cleavage of the bond between the phthalimide nitrogen and the methylene group (alpha-cleavage to the triple bond) would be a probable fragmentation pathway, leading to the formation of a stable phthalimide radical and a corresponding cation, or vice versa. Another possibility is the cleavage of the propargylic C-C bond.
Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated and used as an additional identifier in ion mobility-mass spectrometry. For the protonated molecule [M+H]⁺ of this compound, the predicted CCS is 182.1 Ų. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 345.08698 | 182.1 |
| [M+Na]⁺ | 367.06892 | 194.5 |
| [M+NH₄]⁺ | 362.11352 | 184.9 |
| [M+K]⁺ | 383.04286 | 187.6 |
| [M-H]⁻ | 343.07242 | 175.5 |
| [M+Na-2H]⁻ | 365.05437 | 181.8 |
| [M]⁺ | 344.07915 | 181.0 |
| [M]⁻ | 344.08025 | 181.0 |
This table presents predicted data based on computational models.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the compound's structure and properties.
While a specific single-crystal XRD study for this compound was not found in the provided search results, the methodology for such an analysis is well-established. scielo.org.mx The process would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. The resulting diffraction pattern is then used to solve the crystal structure.
For comparison, a study on 2-methoxy-4,6-diphenylnicotinonitrile, another organic molecule, demonstrated the power of XRD in elucidating its orthorhombic crystal system and the significant role of intermolecular interactions like π-π stacking and hydrogen bonding in stabilizing the crystal lattice. nih.gov A similar analysis of this compound would be expected to reveal the planarity of the phthalimide groups and the linear geometry of the butyne linker. It would also shed light on how the molecules pack in the solid state, including any potential π-π stacking interactions between the aromatic rings of the phthalimide moieties.
Powder X-ray diffraction (PXRD) is another valuable technique, often used to confirm the phase purity of a bulk sample. researchgate.net The experimental PXRD pattern can be compared to a simulated pattern generated from single-crystal XRD data to verify the identity and crystallinity of the synthesized material.
Although specific crystallographic data for this compound is not available, the table below illustrates the type of information that would be obtained from a successful XRD analysis, based on data for a related compound, 2-butyne-1,4-diol (B31916). nih.gov
Table 2: Illustrative Crystallographic Data Parameters from an XRD Study (using 2-Butyne-1,4-diol as an example) nih.gov
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | F d d 2 |
| a (Å) | 4.3326 |
| b (Å) | 7.966 |
| c (Å) | 26.889 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 928 |
This table is for illustrative purposes to show the type of data obtained from XRD and does not represent the actual data for this compound.
Computational and Theoretical Investigations
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining key electronic properties such as the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of a molecule. acs.org
Table 1: Representative DFT-Calculated Electronic Properties of Phthalimide (B116566) Derivatives Data below is illustrative and based on studies of various phthalimide-containing compounds, not 1,4-Diphthalimido-2-butyne itself.
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference Study Focus |
|---|---|---|---|---|
| N-substituted Phthalimide | -5.81 | -2.81 | 3.00 | Optical and Electrochemical Properties researchgate.net |
| S-alkyl Phthalimide Hybrid | -6.45 | -2.21 | 4.24 | Enzyme Inhibition Studies mdpi.com |
| Isoindoline-1,3-dione Derivative | -6.91 | -2.15 | 4.76 | Antimycobacterial Agents acs.org |
Theoretical calculations are widely used to predict spectroscopic signatures, which can then be compared with experimental data to confirm molecular structures. DFT calculations can accurately predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netmdpi.com
For example, in studies of newly synthesized peptoids, calculated spectral values derived from the B3LYP/6-311G(d,p) level of theory showed good agreement with experimental IR and NMR data. mdpi.com Similarly, investigations of other phthalimide derivatives have used DFT to calculate theoretical vibrational and isotropic values (¹H and ¹³C NMR), which aids in the structural characterization of the synthesized compounds. acs.org Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, corresponding to UV-visible absorption spectra. researchgate.net For this compound, such calculations would be invaluable for interpreting its experimental spectra, helping to assign specific vibrational modes to the phthalimide carbonyl stretches, the alkyne C≡C stretch, and the various C-N and C-H vibrations.
Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, mapping potential energy surfaces, and analyzing the structures of transition states. As an internal alkyne, this compound is a potential substrate for various cycloaddition reactions.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, typically used with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. nih.gov While the reaction with internal alkynes like this compound is less common and often requires more forcing conditions, computational studies have provided deep insight into the general mechanism. beilstein-journals.org
DFT calculations have been crucial in comparing different proposed mechanistic pathways, particularly mononuclear versus binuclear copper-catalyzed routes. acs.org Initial mechanisms proposed a single copper atom catalyst. rsc.org However, numerous computational and experimental studies now suggest that dicopper species can be more active. acs.org DFT studies indicate that for terminal alkynes, the reaction often proceeds via a stepwise mechanism involving a six-membered copper-containing intermediate. rsc.org The calculations show that binuclear pathways, where two copper atoms cooperate to activate the alkyne and the azide (B81097), often have lower activation energy barriers compared to mononuclear pathways, making them kinetically more favorable. acs.orgacs.org
Table 2: Comparison of Calculated Activation Energies for Mononuclear vs. Binuclear CuAAC Pathways Data is based on a general DFT study of the CuAAC reaction and not specific to this compound.
| Catalytic Pathway | Ligand Type | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Mononuclear | Diimine | ~11.9 - 15.1 | New Journal of Chemistry, 2023 researchgate.net |
| Binuclear | Diimine | ~7.6 - 9.9 | New Journal of Chemistry, 2023 researchgate.net |
| Mononuclear | Phosphorus | ~10.1 - 13.0 | New Journal of Chemistry, 2023 researchgate.net |
| Binuclear | Phosphorus | ~9.3 - 16.8 | New Journal of Chemistry, 2023 researchgate.net |
Note: The favorability of mononuclear vs. binuclear pathways can be highly dependent on the specific ligand used.
Reaction Mechanism Elucidation and Transition State Analysis
Molecular Dynamics (MD) Simulations for Conformational Analysis
Studies on dendronized polymers containing diphthalimidoalkylphenyl groups have used MD simulations to calculate parameters like the radius of gyration (Rg) and end-to-end distance (ree). icm.edu.pl These simulations revealed that the flexibility and spatial arrangement of the polymers were dependent on the length of the alkyl spacer group connecting the phthalimide units. icm.edu.pl For this compound, MD simulations would help understand its conformational preferences in different solvent environments and how it might interact with other molecules or surfaces, which is crucial for applications in materials science or medicinal chemistry.
Symmetry Analysis and Torsional Barrier Studies
Symmetry analysis provides a framework for understanding molecular properties based on the molecule's symmetry elements. The this compound molecule possesses a C₂ axis of symmetry passing through the center of the C≡C bond, assuming a staggered conformation of the two phthalimide groups.
A key aspect of its structure is the rotational barrier around the N-aryl (or in this case, N-alkyl) bonds. Computational studies on N-aryl phthalimides have used DFT to calculate these barriers. chemrxiv.org The rotation around the C-N bond is a critical factor determining whether a molecule can exhibit atropisomerism (axial chirality). For N-aryl phthalimides with bulky substituents, the rotational barriers can be high enough to allow for the isolation of stable atropisomers. chemrxiv.org DFT calculations have shown good agreement with experimentally determined rotational barriers. chemrxiv.org For this compound, the rotation would occur around the N-CH₂ single bonds. The barrier would likely be influenced by steric hindrance between the phthalimide carbonyls and the rigid butyne backbone.
Table 3: Calculated Rotational Energy Barriers for N-Aryl Imides Data is illustrative and based on studies of various N-aryl imide compounds.
| Compound Type | Rotational Bond | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|---|
| N-Aryl Phthalimide | C-N | 31.9 | ChemRxiv, 2022 chemrxiv.org |
| N-Aryl Maleimide | C-N | 30.2 | ChemRxiv, 2022 chemrxiv.org |
| N-(2-substituted phenyl)-1-oxo-1H-isoindolium ion | N-Aryl | ~6.5 - 7.0 | Beilstein J. Org. Chem., 2014 beilstein-journals.org |
Applications in Complex Organic Synthesis and Materials Science
1,4-Diphthalimido-2-butyne as a Key Building Block in Organic Synthesis
In the realm of organic synthesis, this compound serves as a stable, crystalline solid that provides access to key structural motifs, particularly symmetrical diamines and their derivatives. The phthalimide (B116566) groups act as an effective protecting group for the primary amines, preventing their unwanted reaction while allowing for transformations involving the central alkyne triple bond.
The primary application of this compound in synthesis is as a precursor to 1,4-diamino-2-butyne (B1213804). The phthalimide groups, introduced via a Gabriel-type synthesis, provide robust protection of the amine functionalities. This protection is crucial for synthetic routes where the amine groups would otherwise interfere with reagents targeting other parts of a molecule.
Table 1: Synthetic Utility of this compound
| Feature | Role in Synthesis | Resulting Scaffold | Potential Applications |
| Phthalimide Groups | Amine Protection | Phthalimide-protected C4 diamine | Multi-step synthesis, organometallic ligand synthesis |
| Alkyne Core | Rigid structural unit, site for cycloaddition or hydrogenation | but-2-yne-1,4-diamine (after deprotection) | Pharmaceutical intermediates, polymer precursors |
| Overall Molecule | Stable precursor for a functionalized diamine | Symmetrical C4 scaffold | Synthesis of heterocyclic compounds, bioactive molecules |
While direct synthesis of histamine (B1213489) itself from this compound is not the primary route, the but-2-yne-1,4-diamine scaffold obtained after deprotection is structurally significant for creating histamine analogues and derivatives. Histamine is chemically known as 4-(2-aminoethyl)imidazole nih.gov. The synthesis of histamine and its derivatives often involves the construction of the imidazole ring onto an ethylamine or a related diamine backbone.
A historical synthesis of histamine itself was developed from but-2-yne-1,4-diol, the direct chemical precursor to this compound rsc.orgnih.gov. This classical synthesis underscores the utility of the C4-butyne framework. By extension, the 1,4-diamino-2-butyne derived from this compound serves as a valuable starting point for pharmacologically active molecules, including histamine H1, H2, and H3 receptor antagonists nih.govnih.govmdpi.com. The diamine structure provides the necessary nitrogen atoms that can be further elaborated and cyclized to form the heterocyclic systems characteristic of many histamine receptor ligands nih.govnih.gov. The rigid alkyne unit can also be retained to produce conformationally restricted analogues, a strategy often employed in drug design to enhance selectivity and potency for a specific receptor subtype mdpi.com.
Integration into Polymer Science and Material Development
The central alkyne functionality of this compound makes it an attractive monomer or crosslinking agent for the development of advanced polymers and functional materials. The triple bond is a versatile handle for a variety of polymerization and modification reactions.
This compound can be conceptualized as an alkyne-functionalized building block. After deprotection to reveal the diamine, it can be reacted with diisocyanates or diacyl chlorides to form polyurethanes or polyamides, respectively. This process embeds the alkyne unit directly into the polymer backbone. The presence of these alkyne groups along the polymer chain transforms the material into a versatile platform for post-polymerization modification ugent.be.
These pendant or backbone alkyne groups are available for subsequent reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the "clicking" of various azide-containing molecules onto the polymer. This enables the synthesis of functional polymers with precisely tailored properties, such as specific ligands, fluorescent dyes, or bioactive molecules, attached to the polymer scaffold acs.orgrsc.org. This approach is a powerful tool for creating materials for biomedical applications, electronics, and nanotechnology rsc.org.
The presence of two protected amine functionalities and a central alkyne makes this compound and its derivatives ideal for creating crosslinked polymer networks. More directly, a molecule containing two terminal alkyne groups can act as a crosslinker for polymers functionalized with azide (B81097) groups. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the archetypal "click chemistry" reaction, known for its high efficiency, specificity, and mild reaction conditions nih.govsigmaaldrich.comnih.gov.
In this methodology, a base polymer is first synthesized to have pendant azide groups. The addition of a dialkyne crosslinking agent, in the presence of a copper(I) catalyst, leads to the formation of stable triazole rings that covalently link the polymer chains together acs.org. This process forms a robust three-dimensional network, such as a hydrogel or an elastomer. The density of this crosslinking can be precisely controlled by the ratio of the dialkyne agent to the azide groups on the polymer acs.orgnih.govnih.gov. This technique is widely used to fabricate materials like hydrogels for tissue engineering scaffolds and drug delivery systems acs.orgnih.gov.
Table 2: Application in Polymer Crosslinking via Click Chemistry
| Polymer Component | Crosslinking Agent Role | Reaction Type | Resulting Material | Key Features |
| Azide-functionalized polymer (e.g., PEG-azide, Polystyrene-azide) | Molecule with two terminal alkynes (e.g., dialkyne derivatives) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Crosslinked hydrogel, elastomer, or functionalized microspheres | High crosslinking efficiency, stable triazole linkage, tunable mechanical properties |
| Alkyne-functionalized polymer | Molecule with two terminal azides | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Crosslinked polymer network | High specificity, biocompatible reaction conditions |
The integration of this compound or its derivatives into polymer structures is a gateway to fabricating advanced functional materials. These materials are designed to have specific, high-performance properties for targeted applications researchgate.netnih.gov.
Examples of such materials include:
Bioactive Scaffolds: By crosslinking biocompatible polymers and subsequently attaching cell-adhesive peptides or growth factors via click chemistry, it is possible to create sophisticated scaffolds for tissue engineering that actively promote cell growth and tissue regeneration nih.govmdpi.com.
Functionalized Microspheres: Porous polymer microspheres can be functionalized with alkyne groups, allowing for the attachment of fluorescent dyes, targeting ligands, or catalysts. This creates highly specialized particles for use in diagnostics, bioseparations, or catalysis rsc.orgresearchgate.net.
Responsive Hydrogels: Hydrogels created using alkyne-azide click chemistry can be designed to respond to specific stimuli. For instance, if a degradable linker is incorporated into the crosslinking agent, the hydrogel can be engineered to degrade and release a therapeutic agent under certain physiological conditions.
Through these synthetic strategies, the simple C4 backbone of this compound is transformed into a critical component of complex, functional materials designed for the frontiers of medicine and technology.
Role in the Synthesis of Bioactive Molecules and Drug Precursors
The chemical scaffold of this compound, characterized by a central alkyne functional group flanked by two phthalimide moieties, serves as a versatile building block in the synthesis of complex organic molecules with potential biological activity. The reactivity of its carbon-carbon triple bond, particularly in cycloaddition reactions, allows for its incorporation into a diverse range of molecular architectures, including precursors for advanced therapeutic agents.
Development of Platinum Anticancer Complexes via Click Chemistry
The field of medicinal chemistry has seen significant advancements through the use of "click chemistry," a set of powerful and reliable reactions for joining molecular building blocks. nih.govlenus.ie Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example, enabling the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.gov This reaction is increasingly exploited to develop novel platinum-based anticancer drugs by functionalizing them with biomolecules to enhance tumor targeting or to modify their biological properties. nih.govresearchgate.netrcsi.com
The alkyne group in this compound makes it an ideal substrate for this synthetic strategy. It can be readily "clicked" with a platinum complex that has been appended with an azide (N₃) group. The resulting reaction forms a highly stable triazole ring that covalently links the diphthalimido-butyne backbone to the platinum center. nih.gov This modular approach allows for the synthesis of complex platinum-containing molecules that would be difficult to assemble through traditional methods.
The phthalimide groups themselves are found in various pharmacologically active substances and their rigid structure can influence the pharmacokinetic and pharmacodynamic properties of the final platinum complex. researchgate.net By conjugating this compound to an azide-modified platinum agent, researchers can create novel drug candidates where the diphthalimido moiety can act as a carrier or targeting group, potentially leading to more effective and better-tolerated chemotherapeutics. lenus.ieresearchgate.net
| Component | Role in Reaction | Example Structure Fragment |
|---|---|---|
| Alkyne-Containing Scaffold | Provides the structural backbone and a reactive site for conjugation. | This compound |
| Azide-Functionalized Platinum Complex | The active therapeutic agent modified with an azide group for the click reaction. | (N₃)-R-Pt(II) or Pt(IV) Complex |
| Copper(I) Catalyst | Catalyzes the cycloaddition between the alkyne and azide groups. | Cu(I) |
| Product | A novel platinum complex linked to the diphthalimido scaffold via a stable triazole ring. | Diphthalimido-triazole-R-Pt Complex |
Synthesis of Triazole-Based Pharmacophores
The 1,2,3-triazole ring is a highly valued structural motif in drug discovery, recognized for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions with biological targets. tandfonline.comnih.govnih.gov Consequently, it is considered a key pharmacophore—a molecular feature responsible for a drug's biological activity. The most efficient and widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the CuAAC reaction. nih.govmdpi.com
This compound is a symmetrical molecule that can serve as a core scaffold for the synthesis of bis-triazole derivatives. By reacting it with two equivalents of an azide-containing compound (R-N₃) in the presence of a copper(I) catalyst, both sides of the alkyne can be converted into 1,2,3-triazole rings. This reaction yields a symmetrical molecule featuring a central butene bridge, two flanking 1,4-disubstituted triazole rings, and terminal phthalimide groups.
This synthetic route provides a straightforward method for creating libraries of complex molecules with potential therapeutic applications. nih.gov By varying the structure of the azide reactant (R-N₃), a wide array of functionalities can be introduced into the final molecule. These functionalities can be designed to interact with specific biological targets, making this a versatile strategy for the discovery of new bioactive compounds and drug precursors. researchgate.net The resulting bis-triazole compounds are rigid structures that can hold appended chemical groups in specific spatial orientations, a desirable feature for optimizing interactions with enzymes or receptors.
| Azide Precursor (R-N₃) | Resulting Functionality (R-group) | Potential Therapeutic Area |
|---|---|---|
| Benzyl Azide | Benzyl | General drug scaffold |
| Azido-functionalized Sugar | Glycosyl (Sugar) | Antiviral, Anticancer |
| Azidoacetic Acid Ethyl Ester | Ethyl Acetate (B1210297) | Enzyme inhibitors |
| 3-Azidopropan-1-ol | Hydroxypropyl | Modulation of solubility and polarity |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 1,4-Diphthalimido-2-butyne likely proceeds through the reaction of a 1,4-dihalo-2-butyne, such as 1,4-dichloro-2-butyne (B41282), with potassium phthalimide (B116566). This process, while effective, often relies on precursors derived from fossil fuels and may involve hazardous reagents and solvents. chemimpex.comchemicalbook.comresearchgate.net For instance, the synthesis of 1,4-dichloro-2-butyne from 2-butyne-1,4-diol (B31916) often employs thionyl chloride. chemicalbook.com
Future research is imperative to develop more sustainable and environmentally benign synthetic strategies. This aligns with the broader green chemistry trend focused on reducing waste and energy consumption. rsc.orgrsc.org Key areas of development could include:
Bio-based Feedstocks: Investigating renewable routes to the C4 alkyne backbone, potentially leveraging biomass-derived platform molecules like 2,3-butanediol, which can be produced via fermentation. kit.edu While current commercial production of the precursor 2-butyne-1,4-diol is based on acetylene (B1199291) and formaldehyde (B43269), future work could establish pathways from renewable resources. nih.govacs.orgtu-darmstadt.de
Green Catalysis: Employing reusable, non-toxic catalysts to replace stoichiometric reagents. For example, developing solid-supported catalysts or employing biocatalysis for the amination step could enhance sustainability. rsc.org
Alternative Reaction Conditions: Exploring solvent-free reaction conditions, such as mechanochemistry (ball milling), has emerged as a powerful tool for sustainable synthesis, potentially reducing both solvent waste and energy input. sciencesconf.org The use of safer, aqueous-based solvent systems is also a promising avenue. rsc.org
| Parameter | Potential Traditional Route | Hypothetical Sustainable Route |
|---|---|---|
| Starting Materials | 2-Butyne-1,4-diol, Thionyl Chloride, Potassium Phthalimide chemicalbook.comresearchgate.net | Bio-derived 2-Butyne-1,4-diol, Activating Agent (e.g., Carbonate), Phthalimide |
| Solvent | Aprotic organic solvents (e.g., DMF, CH₂Cl₂) chemicalbook.com | Water, supercritical CO₂, or solvent-free (Mechanochemistry) rsc.orgsciencesconf.org |
| Catalyst | May use a base like pyridine (B92270) chemicalbook.com | Reusable heterogeneous catalyst or enzyme |
| Sustainability Metrics | Lower atom economy, potential for hazardous byproducts | Higher atom economy, reduced E-Factor, benign byproducts (e.g., H₂O) rsc.org |
Exploration of Unconventional Reactivity Profiles
The reactivity of this compound is largely dictated by its central carbon-carbon triple bond. While conventional alkyne reactions like hydrogenation and cycloadditions are expected, future research should focus on leveraging its unique bifunctional and sterically defined structure for unconventional transformations. atamanchemicals.com
Emerging trends could include:
Novel Polymerization Reactions: Utilizing the alkyne as a monomer in polymerization reactions beyond simple chain growth. This could involve cyclotrimerization to form highly structured, cross-linked polymers or using the molecule as a rigid linker in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).
Domino and Cascade Reactions: Designing multi-step, one-pot reactions where the initial transformation of the alkyne triggers subsequent reactions involving the phthalimide groups (or their derivatives after deprotection).
Organometallic Chemistry: Using the alkyne and the phthalimide carbonyl groups as a multidentate ligand for coordinating with metal centers. This could lead to the formation of novel organometallic complexes with unique catalytic or photophysical properties. The phthalimide groups can be removed to yield a 1,4-diamino-2-butyne (B1213804) ligand, a valuable building block in coordination chemistry.
| Reaction Type | Reactant(s) | Potential Product | Significance |
|---|---|---|---|
| Catalytic Cyclotrimerization | This compound | Substituted Benzene-core Star Polymer | Creates highly branched, functional macromolecules. atamanchemicals.com |
| Sonogashira Cross-Coupling | Aryl Halides | Substituted 1,4-Diaryl-2-butynes | Builds complex conjugated systems for materials science. |
| Deprotection & Polyamide Formation | Hydrazine (B178648), then Diacyl Chlorides | Novel Polyamides | Creates high-performance polymers with a rigid alkyne unit. acs.org |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of this compound, thereby guiding experimental efforts and accelerating discovery. While basic predicted data such as collision cross sections are available, more advanced modeling is a key future direction. uni.lu
Future computational studies should focus on:
Electronic Structure Analysis: Using Density Functional Theory (DFT) to calculate the molecule's frontier molecular orbitals (HOMO/LUMO), electrostatic potential map, and bond dissociation energies. This information can predict the most likely sites for nucleophilic or electrophilic attack and rationalize its behavior in cycloaddition or metal-catalyzed reactions.
Reaction Pathway Modeling: Simulating the transition states and reaction coordinates for proposed synthetic routes and reactivity profiles. This can help optimize reaction conditions and identify the most energetically favorable pathways, saving significant experimental time and resources.
Materials Property Prediction: For applications in materials science, computational models can predict key properties. If used as a monomer, simulations can forecast the resulting polymer's thermal stability, mechanical strength, and electronic properties (e.g., band gap), guiding the design of materials for specific applications like organic electronics.
Supramolecular Interaction Studies: Modeling how this compound interacts with other molecules through non-covalent forces. This is crucial for predicting its behavior in self-assembly processes or its potential as a guest molecule in host-guest chemistry.
| Computational Method | Predicted Properties | Application Area |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic properties. | Predicting reaction outcomes, understanding electronic behavior. |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects, self-assembly behavior. | Designing supramolecular structures, predicting polymer morphology. |
| Quantitative Structure-Property Relationship (QSPR) | Bulk material properties (e.g., glass transition temperature, solubility). | Screening for optimal material performance. |
Expanded Applications in Interdisciplinary Scientific Fields
The unique structure of this compound makes it a promising candidate for a range of applications beyond its role as a simple chemical intermediate. Future research should aim to exploit its properties in diverse, interdisciplinary fields.
Materials Science: The compound's rigidity and defined geometry make it an excellent building block for advanced materials. chemimpex.com It could be used as a monomer for synthesizing novel polymers with high thermal stability and specific electronic properties, or as a cross-linker to impart rigidity into other polymer systems. Its structure is also conducive to forming liquid crystals or components of organic light-emitting diodes (OLEDs).
Medicinal Chemistry and Chemical Biology: After the straightforward removal of the phthalimide protecting groups to yield 1,4-diamino-2-butyne, the resulting core is a valuable scaffold in medicinal chemistry. tandfonline.comcore.ac.uk The central alkyne is a key functional group for bioorthogonal "click" chemistry, allowing it to be precisely attached to biomolecules for imaging or therapeutic delivery. The diamine functionality allows for the construction of novel enzyme inhibitors or receptor ligands.
Supramolecular Chemistry: The combination of hydrogen bond acceptors (carbonyls) and a π-rich alkyne system makes the molecule an interesting target for host-guest chemistry and the construction of self-assembled nanostructures. It could be designed to form nanotubes, vesicles, or complex molecular cages through non-covalent interactions.
| Field | Specific Application | Rationale |
|---|---|---|
| Materials Science | Monomer for high-performance polyimides or polyamides. | The rigid butyne core can enhance thermal and mechanical stability. chemimpex.com |
| Medicinal Chemistry | Scaffold for protease inhibitors. | The 1,4-diamino-2-butyne core (after deprotection) is a known pharmacophore. |
| Chemical Biology | Bioorthogonal linker for bioconjugation. | The alkyne group is ideal for copper-catalyzed or strain-promoted click reactions. |
| Supramolecular Chemistry | Building block for self-assembled molecular wires. | The linear, rigid, and π-conjugated nature facilitates stacking and assembly. |
Q & A
Basic: What are the essential spectroscopic and crystallographic methods to confirm the structure of 1,4-Diphthalimido-2-butyne?
To confirm the structure, employ a combination of NMR (¹H/¹³C) for functional group analysis, IR spectroscopy to identify carbonyl and alkyne stretches, and single-crystal X-ray diffraction for definitive stereochemical assignment. For crystallographic studies, ensure proper crystal growth via slow evaporation in solvents like DCM/hexane. X-ray analysis can reveal intramolecular interactions (e.g., hydrogen bonds) that influence molecular packing, as demonstrated in analogous naphthoquinone derivatives . Cross-validate spectral data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities.
Basic: How should researchers optimize synthetic routes for this compound to enhance yield and purity?
Key considerations include:
- Reaction stoichiometry : Use a 10-20% excess of phthalimide precursors to drive the coupling reaction.
- Catalyst selection : Employ Cu(I)- or Pd-based catalysts for alkyne-amine coupling, monitoring progress via TLC.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
- Purity assessment : Validate via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis.
Document reaction parameters rigorously, as minor variations in temperature or solvent polarity can significantly alter outcomes .
Advanced: How do intramolecular hydrogen bonds and non-classical interactions affect the stability and reactivity of this compound?
Intramolecular H-bonds (e.g., between phthalimido carbonyls and alkyne protons) reduce conformational flexibility, stabilizing specific tautomers or reactive intermediates. Use DFT calculations (B3PW91/6-31+G(d)) to map potential energy surfaces and identify dominant conformers . Experimentally, compare reactivity in protic vs. aprotic solvents: H-bonding in protic media may suppress nucleophilic attack at the alkyne. X-ray crystallography can visualize non-classical interactions (e.g., C–H···O), which may influence solid-state packing and solubility .
Advanced: What methodological strategies resolve contradictions between experimental and computational data on the electronic properties of this compound?
Re-evaluate computational parameters : Test multiple DFT functionals (e.g., B3LYP vs. M06-2X) and basis sets to assess sensitivity.
Experimental calibration : Use cyclic voltammetry (CV) to measure redox potentials, comparing them to computed HOMO/LUMO energies. For example, a discrepancy >0.3 eV suggests oversimplified solvation models in simulations .
Cross-disciplinary validation : Combine UV-Vis spectroscopy (for experimental λmax) with TD-DFT predictions to refine electronic transition models.
Error analysis : Quantify uncertainties in experimental measurements (e.g., ±5 mV in CV) and computational approximations (e.g., basis set truncation) .
Advanced: How can electrochemical methods elucidate the redox behavior of this compound?
Perform cyclic voltammetry (CV) and differential pulse voltammetry (DPV) in anhydrous acetonitrile with 0.1 M TBAPF6 as the supporting electrolyte. Use a glassy carbon working electrode, Ag/AgCl reference, and platinum counter electrode. Scan potentials between -1.5 V to +1.5 V vs. reference. Two monoelectronic redox peaks are expected: one for alkyne reduction and another for phthalimido carbonyl interactions. Compare with DFT-derived redox potentials to assign processes mechanistically .
Basic: What experimental controls are critical when studying the reactivity of this compound with nucleophiles?
Blank reactions : Run parallel experiments without the nucleophile to rule out solvent- or catalyst-mediated side reactions.
Temperature control : Use a thermostatted reactor to isolate thermal vs. kinetic effects.
Atmosphere : Conduct reactions under inert gas (N₂/Ar) to prevent oxidation of intermediates.
Quenching protocols : Rapidly cool reactions and analyze aliquots via GC-MS or LC-MS to detect transient species.
Reference compounds : Compare results with structurally similar alkynes (e.g., dipropargyl derivatives) to validate specificity .
Advanced: What computational protocols best model the electronic structure and reaction pathways of this compound?
Geometry optimization : Use B3PW91/6-31+G(d) for balanced accuracy in describing alkyne and carbonyl moieties .
Solvent effects : Apply the SMD continuum model to mimic experimental conditions (e.g., DCM or THF).
Transition-state search : Employ QST2 or NEB methods to map reaction coordinates for nucleophilic additions.
Natural Bond Orbital (NBO) analysis : Quantify hyperconjugative interactions (e.g., alkyne-to-carbonyl charge transfer) influencing reactivity.
Benchmarking : Validate against experimental X-ray bond lengths (±0.02 Å) and vibrational frequencies (±10 cm⁻¹) .
Advanced: How should researchers address anomalies in the thermal stability data of this compound across studies?
Standardize conditions : Ensure consistent heating rates (e.g., 10°C/min in TGA) and sample masses (5–10 mg) to minimize artifacts.
Complementary techniques : Pair TGA with DSC to distinguish decomposition from phase transitions.
Kinetic analysis : Apply the Flynn-Wall-Ozawa method to derive activation energies, comparing results across methodologies.
Sample history : Document storage conditions (humidity, light exposure), as moisture absorption may lower observed decomposition temperatures.
Collaborative replication : Share samples with independent labs to verify reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
